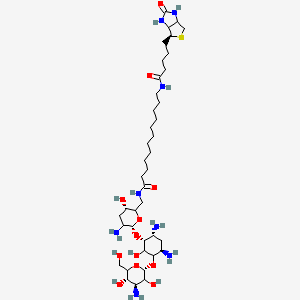

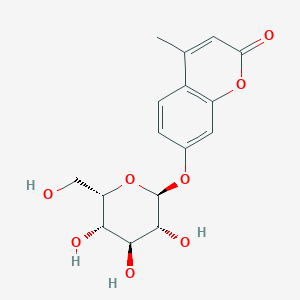

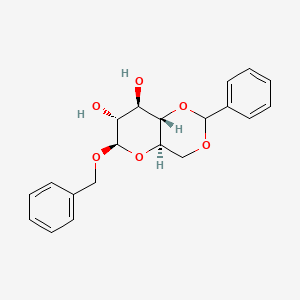

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine" is a chemically modified sphingosine, a naturally occurring sphingolipid bioactive lipid involved in various signaling pathways. This compound is of interest due to its role in the synthesis of sphingosine 1-phosphate-1 receptor agonists and its potential in pharmaceutical and natural product research.

Synthesis Analysis

The synthesis of related sphingosine compounds has been reported through various strategies, highlighting the versatility and complexity of sphingosine derivatives. Asano et al. (2013) described the asymmetric synthesis of a key intermediate for novel sphingosine 1-phosphate-1 receptor agonists using Lipshutz's asymmetric copper-catalyzed conjugate reduction, demonstrating a practical approach to sphingosine derivatives (Asano et al., 2013).

科学的研究の応用

Sphingosine-1-Phosphate Lyase

Sphingosine, including its derivatives like 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, plays a crucial role in the catabolism of sphingolipids. Sphingosine-1-phosphate lyase catalyzes the cleavage of phosphorylated sphingoid bases, a step critical in sphingolipid breakdown. This enzyme is also involved in cellular signaling processes (Veldhoven, 2000).

Synthesis of Sphingosine Derivatives

Research has been conducted on the synthesis of various sphingosine derivatives, including D-erythro-sphinganine. This includes studies on the stereoselective synthesis of these compounds from different starting materials, which is crucial for understanding their biological functions and potential therapeutic applications (Dong & Butcher, 1993).

Asymmetric Synthesis

The asymmetric synthesis of sphingosine derivatives, such as (3S)-(tert-butyldimethylsilyloxy)methylcyclopentan-1-one, is significant for pharmaceutical and natural product research. This synthesis method aids in developing sphingosine 1-phosphate-1 receptor agonists (Asano et al., 2013).

Enzymatic Studies

Studies on enzymes like protein kinase C and src kinase have utilized well-defined sphingosine and its derivatives to understand their effects on kinase activity. This research is crucial for understanding the cellular mechanisms influenced by sphingosine and its analogs (Igarashi et al., 1989).

Biosynthesis and Catabolism

Research has also focused on the biosynthesis and catabolism of sphingolipids, where sphingosine derivatives play a critical role. Understanding these processes is vital for deciphering the metabolic pathways of sphingolipids and their physiological implications (Rother et al., 1992).

Safety And Hazards

The safety and hazards of “3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine” are not known. However, compounds with a TBDMS group can be flammable and are usually handled with care to avoid contact with skin and eyes1.

将来の方向性

The future directions for “3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine” would depend on the context in which it is being used. If it is a novel compound, further studies could be conducted to understand its properties, potential uses, and safety profile.

Please note that this information is based on general knowledge and similar compounds, and may not be completely accurate for “3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine”. For more specific and accurate information, consulting scientific literature or experts in the field is recommended.

特性

IUPAC Name |

(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSHVVQGEKIT-DWVLVAQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)